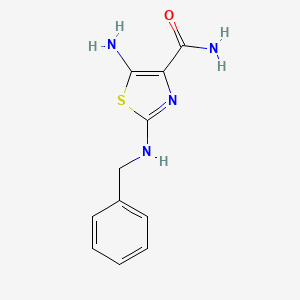

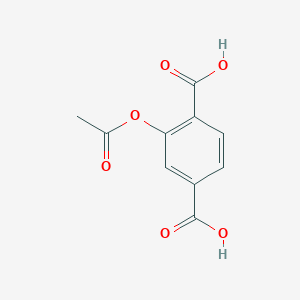

(2S)-4-oxoazetidin-2-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetoxy-2-azetidinone is a versatile compound known for its significant role in the synthesis of various antibiotics, particularly carbapenem and penem derivatives . This compound is a four-membered lactam with an acetoxy group at the fourth position, making it a crucial intermediate in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2-azetidinone typically involves the [2+2] cycloaddition of ketenes to Schiff bases . Another method includes using optically active natural sources such as L-threonine . The process avoids tedious and costly column chromatographic or recrystallized separation steps for diastereomers, thus improving the overall yield and making it more economical for large-scale production .

Industrial Production Methods: Industrial synthesis often employs oxidative decarboxylation mechanisms. For instance, the reaction of 4a (or 4b) with an oxidizing agent goes through a lead (IV) carboxylate intermediate, decomposing to an alkyl radical and forming an acyliminium cation . This cation reacts smoothly with nucleophiles due to stabilization by adjacent nitrogen atoms .

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetoxy-2-azetidinone undergoes various chemical reactions, including:

Oxidation: Involves the formation of acyliminium cations from alkyl radicals.

Reduction: Typically involves the reduction of the lactam ring.

Substitution: Commonly occurs at the acetoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Lead (IV) carboxylate.

Reducing Agents: Commonly used reducing agents for lactam rings.

Nucleophiles: React with acyliminium cations formed during oxidation.

Major Products:

Carbapenem and Penem Derivatives: These are major products formed from the reactions involving 4-Acetoxy-2-azetidinone.

Aplicaciones Científicas De Investigación

4-Acetoxy-2-azetidinone is extensively used in scientific research due to its versatility:

Mecanismo De Acción

The mechanism of action of 4-Acetoxy-2-azetidinone involves the formation of acyliminium cations during oxidation. These cations are stabilized by adjacent nitrogen atoms and react with nucleophiles to form various derivatives . This mechanism is crucial in the synthesis of antibiotics, where the compound acts as a pseudo substrate, acylating the active sites of enzymes and inhibiting their action .

Comparación Con Compuestos Similares

- 3-Acetoxy-3-propanolactam

- 3-Acetoxybenzoic Acid

- 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone

Comparison: 4-Acetoxy-2-azetidinone is unique due to its high regio- and diastereoselectivity in reactions, making it a preferred intermediate in the synthesis of antibiotics . Unlike its similar compounds, it avoids the need for extensive chromatographic separation, thus being more economical for industrial production .

Propiedades

Fórmula molecular |

C5H7NO3 |

|---|---|

Peso molecular |

129.11 g/mol |

Nombre IUPAC |

[(2S)-4-oxoazetidin-2-yl] acetate |

InChI |

InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)/t5-/m0/s1 |

Clave InChI |

OEYMQQDJCUHKQS-YFKPBYRVSA-N |

SMILES isomérico |

CC(=O)O[C@H]1CC(=O)N1 |

SMILES canónico |

CC(=O)OC1CC(=O)N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)

![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)

![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)

![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)

![4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13889729.png)